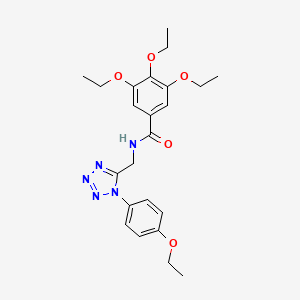

3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Description

3,4,5-Triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a benzamide derivative characterized by a triethoxy-substituted aromatic ring and a tetrazole moiety linked via a methyl group. The tetrazole ring is further substituted with a 4-ethoxyphenyl group, enhancing its structural complexity. This compound shares a benzamide core with several pharmacologically active molecules, but its triethoxy and tetrazole-ethoxyphenyl substituents distinguish it from analogs.

Properties

IUPAC Name |

3,4,5-triethoxy-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O5/c1-5-30-18-11-9-17(10-12-18)28-21(25-26-27-28)15-24-23(29)16-13-19(31-6-2)22(33-8-4)20(14-16)32-7-3/h9-14H,5-8,15H2,1-4H3,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYZACLVUWHKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrazole ring, followed by the introduction of the ethoxyphenyl group and the benzamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy groups may yield aldehydes or carboxylic acids, while reduction of nitro groups would produce amines.

Scientific Research Applications

3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with derivatives in the evidence:

Structural Analogs with Modified Benzamide Cores

- 3-Bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (): Replaces the triethoxy groups with a bromo substituent.

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ):

Features a thiadiazole-isoxazole heterocyclic system instead of a tetrazole. The absence of ethoxy groups and presence of sulfur may reduce lipophilicity (melting point: 160°C) compared to the target compound .

Tetrazole-Containing Derivatives

4-(((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ab, ) :

Shares the 1-(4-ethoxyphenyl)-1H-tetrazol-5-yl group but replaces the benzamide with a sulfonyl-nitrile moiety. The sulfonyl group increases polarity (melting point: 128.8–130.2°C), likely enhancing aqueous solubility relative to the target compound .3,4,5-Triethoxy-N-(1H-tetrazol-5-yl)-benzamide ():

Lacks the 4-ethoxyphenyl substitution on the tetrazole, reducing molecular weight (321.33 g/mol) and possibly diminishing steric bulk for receptor interactions .

Pharmacologically Active Tetrazole Derivatives

- Losartan and Valsartan ():

These angiotensin II receptor blockers incorporate tetrazole rings within biphenyl systems. While structurally distinct from the target compound, their clinical success underscores the pharmacological relevance of tetrazole-containing molecules .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely involves coupling a triethoxy benzoic acid derivative with a tetrazole-methylamine intermediate, analogous to methods using carbodiimides (e.g., EDC/HOBt in ) .

- Structure-Activity Relationships (SAR) :

- Physicochemical Properties : The compound’s high molecular weight (~465.5 g/mol) and multiple ethoxy groups suggest moderate aqueous solubility, necessitating formulation optimization for bioavailability.

Biological Activity

3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, a compound with the CAS number 1005303-26-3, is characterized by its complex structure featuring multiple functional groups including ethoxy moieties and a tetrazole ring. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 455.5 g/mol. The structural composition includes:

- Ethoxy Groups : Contributing to solubility and reactivity.

- Tetrazole Ring : Known for its biological significance and potential as a pharmacophore.

- Benzamide Moiety : Often associated with various biological activities.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The tetrazole ring may facilitate binding to biological targets, modulating their activity and leading to therapeutic effects. The precise mechanisms remain under investigation, but potential pathways include:

- Enzyme Inhibition : Targeting metabolic pathways.

- Receptor Modulation : Affecting signal transduction processes.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. For instance:

- IC50 Values : Studies have shown that related compounds possess IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on this compound's efficacy remains limited.

Study on Immunomodulatory Effects

A notable study involving similar compounds demonstrated their ability to rescue mouse immune cells in the presence of PD-1/PD-L1 interactions, suggesting potential applications in immunotherapy .

| Compound | Concentration (nM) | Percentage Rescue |

|---|---|---|

| Compound A | 100 | 92% |

| Compound B | 50 | 85% |

Comparative Analysis

When compared to similar compounds such as 3,4,5-trimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, the triethoxy derivative exhibits unique properties due to its specific functional groups which may confer distinct biological activities.

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| Triethoxy Derivative | Ethoxy groups & Tetrazole | Potential anticancer |

| Trimethoxy Derivative | Methoxy groups & Tetrazole | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.